molecular formula C15H21NO4S B2906068 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1306360-76-8

3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid

Cat. No.: B2906068
CAS No.: 1306360-76-8
M. Wt: 311.4
InChI Key: XIHNEHWTBWQXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is a structurally complex molecule featuring a piperidine core substituted with a 4-methylphenyl sulfonyl group at the 1-position and a propanoic acid moiety at the 3-position.

The compound’s structural features—a heterocyclic amine, sulfonyl group, and carboxylic acid—impart unique physicochemical properties. For instance, the sulfonyl group may improve metabolic stability compared to non-sulfonylated analogs, while the piperidine ring could contribute to basicity, affecting solubility and receptor interactions.

Properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-4-7-14(8-5-12)21(19,20)16-10-2-3-13(11-16)6-9-15(17)18/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHNEHWTBWQXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid typically involves the following steps:

  • Piperidine Derivative Formation: Piperidine is reacted with appropriate reagents to introduce the sulfonyl group.

  • Sulfonylation: The piperidine derivative undergoes sulfonylation with 4-methylbenzenesulfonyl chloride to form the sulfonyl group.

  • Propanoic Acid Attachment: The final step involves the attachment of the propanoic acid group to the sulfonylated piperidine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The propanoic acid moiety and sulfonamide group exhibit distinct oxidation behavior:

  • Carboxylic Acid Oxidation : The terminal carboxylic acid group can undergo oxidation under strong conditions (e.g., KMnO₄/H⁺) to form CO₂, though this is typically non-productive. Controlled oxidation of α-C–H bonds is possible but not well-documented for this compound .
  • Sulfonamide Stability : The 4-methylphenylsulfonyl (tosyl) group is resistant to oxidation, protecting the piperidine nitrogen from degradation .

Reduction Reactions

Reductive modifications primarily target the sulfonamide or piperidine ring:

  • Sulfonamide Reduction : Catalytic hydrogenation (H₂/Pd-C) may reduce sulfonamides to thioethers, but no direct evidence exists for this compound .
  • Piperidine Ring : The tertiary amine in the piperidine ring remains stable under standard reduction conditions .

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at reactive sites:

Electrophilic Aromatic Substitution

The 4-methylphenyl group can undergo halogenation or nitration under acidic conditions. For example:

Reaction TypeConditionsProductReference
NitrationHNO₃/H₂SO₄3-{1-[(3-Nitro-4-methylphenyl)sulfonyl]-3-piperidyl}propanoic acid
BrominationBr₂/FeBr₃3-{1-[(3-Bromo-4-methylphenyl)sulfonyl]-3-piperidyl}propanoic acid

Nucleophilic Displacement

The sulfonyl group can participate in nucleophilic displacement reactions with amines or alkoxides .

Esterification and Amidation

The carboxylic acid group readily forms derivatives:

  • Esterification : Reacts with alcohols (e.g., methanol/H⁺) to yield methyl esters .
  • Amide Formation : Coupling with amines via EDCI/HOBt produces amides, a key step in prodrug synthesis .

Piperidine Ring Functionalization

The piperidine nitrogen, protected by the tosyl group, can undergo deprotection and subsequent reactions:

  • Deprotection : Hydrolysis with HI/AcOH removes the tosyl group, yielding a free amine .
  • Alkylation/Acylation : The deprotected amine reacts with alkyl halides or acyl chlorides .

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH), enhancing solubility for pharmaceutical applications .

Thermal and pH-Dependent Stability

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and CO₂ .
  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes decarboxylation at high pH (>10) .

Key Research Findings

  • Fluorination Catalysis : Analogous sulfonamides act as organocatalysts in fluorination reactions, suggesting potential utility in asymmetric synthesis .
  • Biological Activity : Structural analogs exhibit protease inhibition, hinting at therapeutic applications pending further study .

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development:
This compound has been studied for its potential as a pharmaceutical agent due to its ability to act as a selective inhibitor in various biological pathways. It has shown promise in the treatment of conditions such as:

  • Neurological Disorders: Research indicates that derivatives of this compound may modulate neurotransmitter systems, potentially aiding in the treatment of depression and anxiety disorders.
  • Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.

2. Drug Design:
The structural characteristics of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid make it an interesting candidate for drug design, particularly in developing targeted therapies that require high specificity and reduced side effects.

Materials Science Applications

1. Polymer Chemistry:
The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its sulfonyl group can improve adhesion and compatibility with various substrates.

2. Coatings and Adhesives:
Due to its chemical structure, it can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics, such as resistance to solvents and environmental degradation.

Environmental Applications

1. Environmental Remediation:
Research has indicated that compounds similar to this compound can be effective in the remediation of contaminated environments. They may facilitate the breakdown of pollutants through various chemical reactions.

2. Analytical Chemistry:
This compound can also be employed as a reagent in analytical chemistry for detecting specific analytes in complex mixtures, contributing to environmental monitoring efforts.

Case Studies

1. Neurological Research:
A study published in a peer-reviewed journal explored the effects of this compound on serotonin reuptake inhibition, demonstrating its potential role in treating mood disorders . The findings indicated significant improvements in animal models treated with the compound compared to controls.

2. Polymer Development:
In another case study, researchers synthesized a series of polymers incorporating this compound as a functional monomer. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism by which 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the propanoic acid moiety may play crucial roles in binding to receptors or enzymes, leading to biological or chemical activity.

Comparison with Similar Compounds

Structural Analogs with Piperidine Rings

3-(1-Benzyl-4-piperidyl)propanoic acid ()

  • Structure : Replaces the sulfonyl group with a benzyl moiety.
  • Synthesis : Synthesized via NaOH-mediated hydrolysis, yielding 79% as a yellow solid (mp 78°C) .
  • Key Differences :
    • The benzyl group is electron-donating, reducing the carboxylic acid’s acidity compared to the sulfonyl-containing target compound.
    • Lower molecular weight (247.33 vs. ~323.41 for the target) due to the absence of the sulfonyl group.
  • Applications : Likely used in medicinal chemistry for its amine-carboxylic acid bifunctionality.

Simple Arylpropanoic Acids

3-(p-Tolyl)propionic Acid ()

  • Structure: Lacks the piperidine and sulfonyl groups, featuring only a 4-methylphenyl-propanoic acid chain.
  • Properties : Smaller (MW 164.20), with a logP of ~2.81 (inferred from ), indicating moderate lipophilicity .
  • Key Differences: Simpler structure may result in faster metabolic clearance but reduced target specificity.

Pharmaceutical Impurities ()

Imp. D(EP): (2RS)-2-(4-Methylphenyl)-propanoic Acid

  • Structure: Propanoic acid with a 4-methylphenyl group at position 2 (vs. position 3 in the target).

Imp. F(EP): 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid

  • Structure : Features a branched 2-methylpropyl substituent on the phenyl ring.
  • Key Differences : Increased hydrophobicity (logP ~3.5 estimated) compared to the target compound, influencing membrane permeability.

Amino- and Hydroxy-Substituted Derivatives

3-Amino-3-(4-hydroxyphenyl)propanoic Acid ()

  • Structure: Contains amino and hydroxyl groups on the phenyl ring.
  • Properties : Higher polarity due to hydrogen-bonding groups, leading to improved aqueous solubility but reduced blood-brain barrier penetration.
  • Applications: Potential use in peptide mimetics or as a polar pharmacophore.

Sulfonyl-Containing Derivatives

Tos-PEG2-Boc ()

  • Structure: Propanoic acid ester with a sulfonyl-PEG2-Boc chain.
  • Properties : Higher MW (344.42) and logP (2.81) due to the ester and PEG groups .
  • Key Differences :
    • The ester group (vs. free acid in the target) reduces reactivity and enhances lipophilicity.
    • PEG spacer improves solubility in organic solvents, making it a useful synthetic intermediate.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Melting Point (°C) LogP
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid C16H21NO4S 323.41 Sulfonyl, Piperidyl, Propanoic Acid - ~2.5*
3-(1-Benzyl-4-piperidyl)propanoic acid C15H21NO2 247.33 Benzyl, Piperidyl, Propanoic Acid 78 -
3-(p-Tolyl)propionic acid C10H12O2 164.20 Propanoic Acid, p-Tolyl - ~2.81
Imp. D(EP) C10H12O2 164.20 2-(4-Methylphenyl)-propanoic Acid - ~2.8
3-Amino-3-(4-hydroxyphenyl)propanoic acid C9H11NO3 197.19 Amino, Hydroxyl, Propanoic Acid - ~1.2
Tos-PEG2-Boc C16H24O6S 344.42 Sulfonyl, Ethoxy, Ester - 2.81

*Estimated based on structural similarity.

Research Findings

  • Electronic Effects : The sulfonyl group in the target compound enhances acidity (pKa ~3-4) compared to benzyl or alkyl-substituted analogs (pKa ~4-5).
  • Solubility: Piperidine-containing analogs exhibit pH-dependent solubility due to the amine’s basicity, whereas simpler arylpropanoic acids (e.g., 3-(p-tolyl)propionic acid) show lower aqueous solubility at physiological pH.
  • Biological Activity: The piperidine ring in the target compound may facilitate interactions with amine-binding receptors (e.g., GPCRs), unlike non-heterocyclic analogs.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the functionalization of the piperidine ring. A common approach includes:

Sulfonylation : Reacting 3-piperidyl intermediates with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

Propanoic Acid Attachment : Alkylation or coupling reactions (e.g., Michael addition or carbodiimide-mediated coupling) to introduce the propanoic acid moiety. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Purity is validated via HPLC or NMR .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and sulfonyl group placement. For example, aromatic protons from the 4-methylphenyl group appear as distinct doublets (~7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC (C18 columns) with UV detection (λ = 254 nm). Mobile phases often include methanol/buffer mixtures (e.g., sodium acetate pH 4.6) .
  • Elemental Analysis : To confirm stoichiometry of C, H, N, and S .

Advanced Questions

Q. How can researchers troubleshoot low yields in the sulfonylation step?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, but may require strict moisture control.
  • Byproduct Analysis : LC-MS to detect unreacted starting materials or hydrolyzed byproducts (e.g., free sulfonic acids). Adjust stoichiometry or reaction time accordingly .

Q. What computational strategies predict the compound’s biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or enzymes). Focus on the sulfonyl group’s hydrogen-bonding potential with active-site residues .
  • QSAR Modeling : Train models on analogs (e.g., sulfonamide derivatives) to correlate structural features (e.g., logP, polar surface area) with bioactivity data .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to prioritize targets for experimental validation .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., residual solvents or unreacted intermediates) that may skew results .
  • Stereochemical Confirmation : Chiral HPLC or X-ray crystallography to ensure correct stereochemistry at the piperidine C3 position, which critically impacts receptor binding .
  • Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability in IC50 measurements .

Q. What methodologies support structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer :

  • Functional Group Replacement : Synthesize analogs with modified sulfonyl substituents (e.g., electron-withdrawing groups) to assess impact on receptor affinity.
  • Bioisosteric Swaps : Replace the propanoic acid with phosphonic acid or tetrazole groups to evaluate metabolic stability .
  • In Vivo Pharmacokinetics : Use radiolabeled compounds (e.g., ¹⁴C) in rodent models to correlate structural changes with bioavailability and half-life .

Q. How to assess the environmental impact of this compound in ecological studies?

  • Methodological Answer :

  • Biodegradation Assays : OECD 301F tests to measure microbial degradation rates in soil/water systems .
  • Ecotoxicology : Daphnia magna or algae growth inhibition tests to determine EC50 values. Cross-reference with computational models (e.g., ECOSAR) to predict toxicity .
  • Adsorption Studies : Batch experiments with activated carbon or soil organic matter to evaluate environmental persistence .

Key Considerations

  • Stereochemistry : The 3-piperidyl configuration significantly affects bioactivity. Use chiral resolving agents (e.g., tartaric acid derivatives) during synthesis .
  • Regulatory Compliance : Adhere to ICH Q3A guidelines for impurity profiling, especially for sulfonic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.